(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile
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Overview
Description
2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile is an organic compound belonging to the indoline family. It is characterized by the presence of a nitrile group attached to an indoline ring system. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile typically involves the condensation of 1,3,3-trimethylindoline with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex indoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in material science and potential biological activities also set it apart from similar compounds.
Properties
CAS No. |
5114-82-9 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(1,3,3-trimethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2)10-6-4-5-7-11(10)15(3)12(13)8-9-14/h4-8H,1-3H3 |
InChI Key |
YHLXEOYWHMTKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC#N)C)C |
Origin of Product |
United States |
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